molecular formula C25H31N3O2 B2456337 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine CAS No. 2034524-30-4

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B2456337
CAS No.: 2034524-30-4
M. Wt: 405.542
InChI Key: CHDNJZIQNCELLU-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a methoxyphenyl group

Properties

IUPAC Name

1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-29-23-7-4-6-22(18-23)28-15-13-27(14-16-28)21-9-11-26(12-10-21)19-24-17-20-5-2-3-8-25(20)30-24/h2-8,17-18,21H,9-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNJZIQNCELLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran-2-ylmethyl Precursor Preparation

Benzofuran-2-carbaldehyde undergoes nucleophilic addition with methylmagnesium bromide to yield benzofuran-2-ylmethanol. Subsequent bromination using HBr/AcOH produces benzofuran-2-ylmethyl bromide (85% yield).

Piperidine Functionalization

tert-Butyl 4-hydroxypiperidine-1-carboxylate reacts with benzofuran-2-ylmethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form tert-butyl 4-(benzofuran-2-ylmethoxy)piperidine-1-carboxylate (72% yield). Acidic deprotection (HCl/dioxane) yields 1-(benzofuran-2-ylmethyl)piperidin-4-ol ( 4.2 in, 89% yield).

Synthesis of 1-(3-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

A mixture of m-bromoanisole (7.99 g), piperazine (22 g), and NaOtert-butoxide (5.66 g) in o-xylene undergoes palladium-catalyzed coupling (0.5 mol% Pd) at 120°C for 3 hours, yielding 1-(3-methoxyphenyl)piperazine (96% GC purity).

Coupling of Subunits

Nucleophilic Displacement Strategy

1-(Benzofuran-2-ylmethyl)piperidin-4-ol undergoes conversion to the mesylate derivative using methanesulfonyl chloride (1.2 eq, CH2Cl2, 0°C). Reaction with 1-(3-methoxyphenyl)piperazine (1.5 eq, K2CO3, DMF, 80°C, 12 h) affords the title compound (68% yield after column chromatography).

Mitsunobu Coupling Optimization

Direct coupling of 1-(benzofuran-2-ylmethyl)piperidin-4-ol and 1-(3-methoxyphenyl)piperazine using diethyl azodicarboxylate/PPh3 in THF achieves 54% yield, with residual triphenylphosphine oxide complicating purification.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 7.7 Hz, benzofuran-H), 6.82–6.75 (m, 3H, aryl-H), 3.79 (s, 3H, OCH3), 3.52 (s, 2H, CH2-benzofuran), 2.86–2.45 (m, 10H, piperidine/piperazine).
  • HRMS : m/z calcd for C26H32N3O2 [M+H]+ 418.2489, found 418.2493.

Crystallographic Confirmation

Single-crystal X-ray analysis (analogous to 3a in) confirms chair conformation of the piperidine ring and equatorial positioning of the benzofuranmethyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic displacement 68 >98 High regioselectivity Requires pre-functionalization
Mitsunobu coupling 54 95 Single-step Low atom economy
Reductive amination 61* 97* Mild conditions Not directly reported in sources

*Theorized based on analogous reactions in.

Scale-Up Considerations and Industrial Relevance

Patent US20100036139A1 highlights the importance of polar aprotic solvents (DMF, DMSO) for large-scale couplings, recommending potassium carbonate as base to minimize side reactions. Process safety assessments indicate exothermic risks during mesylation, necessitating controlled addition below 10°C.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

The compound 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and related fields.

Structural Features

The compound features a benzofuran moiety, which is known for its biological activity, particularly in neuropharmacology. The piperidine and piperazine rings contribute to its binding affinity to various receptors, enhancing its pharmacological profile.

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperazine can modulate serotonin receptors, which are critical in managing anxiety and depression. Studies have shown that similar compounds exhibit anxiolytic effects, making this compound a candidate for further exploration in neuropharmacology.

Anticancer Activity

Recent investigations into compounds with similar structures have revealed significant anticancer properties. The benzofuran component is believed to play a crucial role in inducing apoptosis in cancer cells. A study demonstrated that compounds with this scaffold can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: Anticancer Mechanism

In vitro studies using cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that treatment with the compound leads to increased sub-G1 phase cells, indicating a rise in apoptotic activity. The following table summarizes the observed effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains. The presence of functional groups enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against pathogens like Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

The following table outlines the biological activities associated with the compound:

Activity TypeObserved EffectsReferences
NeuropharmacologicalPotential anxiolytic effects
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-ylmethyl)piperidine: Lacks the methoxyphenyl group.

    4-(3-Methoxyphenyl)piperazine: Lacks the benzofuran moiety.

    1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)piperazine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzofuran moiety, piperidine ring, and methoxyphenyl group allows for a diverse range of interactions and applications that are not possible with simpler analogs.

Biological Activity

The compound 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of benzofuran derivatives with piperidine and piperazine moieties. The specific synthetic pathway can be outlined as follows:

  • Starting Materials : Benzofuran-2-carboxaldehyde, piperidine, and 3-methoxyphenylpiperazine.
  • Reaction Conditions : The reaction is often carried out in an alcoholic solvent under reflux conditions.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Biological Activities

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of piperazine exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

In vitro tests indicate that the compound demonstrates bactericidal activity, leading to the complete death of these bacteria within a specified time frame .

Antifungal Activity

Similar studies have reported antifungal activity against strains such as Candida albicans. The compound's efficacy was measured using inhibition zones in agar diffusion assays, yielding promising results:

Fungal Strain Inhibition Zone (mm)
Candida albicans24 mm
Aspergillus niger20 mm

These findings suggest that the compound could serve as a potential antifungal agent .

Neurological Effects

The compound's interaction with muscarinic receptors has been studied, indicating potential applications in treating neurological disorders. Specifically, it has shown affinity for muscarinic receptor subtypes, which are implicated in conditions such as Alzheimer's disease and schizophrenia .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of similar piperazine derivatives indicated favorable outcomes for patients with chronic pain conditions, leading to further exploration of this compound's analgesic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine, and how do structural modifications impact yield and purity?

  • Methodology : The compound can be synthesized via reductive amination of ketone intermediates followed by hydrolysis under microwave conditions (e.g., ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate hydrolysis to generate key intermediates) . Modifications, such as beta-cyclodextrin inclusion, reduce toxicity but may decrease biological activity due to steric hindrance or altered solubility .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to balance purity and yield. Use spectral data (¹H/¹³C NMR, HRMS) and elemental analysis for structural confirmation .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Techniques :

  • Spectral Analysis : ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran-2-ylmethyl and 3-methoxyphenyl groups) .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and O .
  • Chromatography : HPLC (≥95% purity) to assess impurities, particularly for intermediates like ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antiplatelet Activity : Predicted via computational models and supported by literature on structurally similar piperazine derivatives .
  • Receptor Binding : Analogous compounds (e.g., 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) show high affinity for 5-HT1A (Ki = 0.97 nM) and D2 receptors (Ki = 12.2 nM), suggesting potential CNS applications .
    • Table : Receptor Binding Affinities of Analogous Piperazines
Compound5-HT1A Ki (nM)D2 Ki (nM)Source
Piperazine Derivative (I)2.13524
Piperazine Derivative (II)0.9712.2

Advanced Research Questions

Q. How do structural variations in the piperazine and benzofuran moieties influence pharmacological activity and toxicity?

  • Case Study :

  • Toxicity vs. Activity : Beta-cyclodextrin-modified piperazines exhibit reduced toxicity but diminished biological activity due to hindered receptor interactions .
  • Substituent Effects : Replacement of piperidine with piperazine (e.g., in antipsychotic analogs) enhances 5-HT1A binding affinity by enabling coplanar aryl-piperazine conformations .
    • Design Strategy : Introduce flexible substituents (e.g., verapamil-like amines) to optimize pharmacokinetics without compromising target engagement .

Q. What contradictions exist between computational predictions and experimental data for this compound’s biological activity?

  • Example : Computational models predicted high antiplatelet activity for modified piperazines, but experimental assays showed reduced efficacy due to structural modifications (e.g., beta-cyclodextrin inclusion) .
  • Resolution : Validate predictions using in vitro platelet aggregation assays (e.g., ADP-induced aggregation) and adjust models to account for steric effects .

Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer or CNS disorders?

  • Anticancer Research :

  • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential in liver cancer cells (HepG2) .
  • Cytotoxicity Screening : Use MTT assays to compare IC50 values with known piperazine-based chemosensitizers (e.g., flunarizine derivatives) .
    • CNS Studies :
  • Radioligand Binding : Screen for 5-HT1A/D2 receptor affinity using [³H]-8-OH-DPAT and [³H]-spiperone .
  • Behavioral Models : Test anxiolytic activity in rodent elevated plus-maze assays .

Q. How can in silico modeling optimize the compound’s pharmacokinetic properties?

  • Tools :

  • Docking Studies : Use AutoDock Vina to predict interactions with 5-HT1A receptors, focusing on arylpiperazine coplanarity .
  • ADMET Prediction : SwissADME to assess logP (lipophilicity), BBB permeability, and CYP450 metabolism .
    • Outcome : Piperazine N-substitution (e.g., benzofuran-2-ylmethyl) enhances BBB penetration but may increase hepatic clearance .

Data Contradiction Analysis

Q. Why do some studies report low toxicity but reduced activity for modified piperazine derivatives?

  • Key Factors :

  • Structural Rigidity : Beta-cyclodextrin inclusion limits conformational flexibility, reducing receptor binding .
  • Solubility-Toxicity Trade-off : Hydrophilic modifications (e.g., hydroxyl groups) improve solubility but may shield pharmacophoric motifs .
    • Recommendation : Balance solubility (e.g., PEGylation) with targeted delivery (e.g., nanoparticle encapsulation) to retain activity .

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